molecular formula C23H24ClN3O4S B2569096 7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946361-64-4

7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2569096
CAS No.: 946361-64-4
M. Wt: 473.97
InChI Key: CFDZVHLBNVMNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tricyclic 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one core linked to a sulfonated piperazine moiety substituted with a 3-chlorobenzoyl group. Its synthesis involves coupling reactions between the tricyclic scaffold and functionalized piperazine derivatives, as seen in analogous compounds . The 3-chloro substituent on the benzoyl group introduces electron-withdrawing effects, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

7-[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c24-19-5-1-3-18(13-19)23(29)25-9-11-26(12-10-25)32(30,31)20-14-16-4-2-8-27-21(28)7-6-17(15-20)22(16)27/h1,3,5,13-15H,2,4,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDZVHLBNVMNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a nucleophilic substitution reaction involving 3-chlorobenzoyl chloride and piperazine.

    Sulfonylation: The piperazine derivative is then subjected to sulfonylation using sulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Cyclization: The final tricyclic structure is formed through an intramolecular cyclization reaction, which may require specific catalysts and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity
Research has demonstrated that compounds with similar piperazine and sulfonamide moieties exhibit notable antibacterial properties. For instance, a study synthesized several piperazine derivatives and evaluated their effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. These compounds displayed moderate to strong antibacterial activity, suggesting that the incorporation of piperazine and sulfonyl groups could enhance the antibacterial efficacy of 7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one .

2. Anticancer Potential
The structural characteristics of this compound suggest potential anticancer applications. Compounds containing similar structures have been studied for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies indicated that modifications in the piperazine structure significantly influenced the cytotoxic activity, with some derivatives exhibiting IC50 values in the low micromolar range . The mechanisms of action often involve apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.

3. Enzyme Inhibition
The sulfonamide functional group is known for its ability to inhibit various enzymes. For example, compounds derived from similar frameworks have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease . This suggests that this compound could be explored for therapeutic applications targeting neurological disorders or conditions requiring urease inhibition.

Case Study 1: Antibacterial Efficacy

In a study involving a series of synthesized piperazine derivatives, several compounds were tested against Escherichia coli, Staphylococcus aureus, and other bacterial strains. The results showed that specific modifications in the piperazine ring led to enhanced antibacterial activity compared to traditional antibiotics . This highlights the potential of incorporating similar structural motifs into this compound to improve its efficacy.

Case Study 2: Anticancer Activity

A recent investigation into sulfonamide derivatives revealed that certain compounds exhibited significant cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle disruption . The study emphasized the importance of structural modifications in enhancing anticancer activity, suggesting that this compound could be tailored for improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of 7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

Key structural analogs differ in the substituents on the benzoyl moiety, altering electronic and steric properties:

Compound Name Benzoyl Substituent Electronic Effect Potential Impact on Bioactivity Reference
7-{[4-(3-Chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]trien-2-one (Target Compound) 3-Cl Electron-withdrawing May enhance receptor binding affinity due to increased electrophilicity.
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]trien-2-one 3-F Moderate electron-withdrawing Similar to Cl but with smaller atomic radius; could alter binding pocket interactions.
7-{[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]trien-2-one 3,4-(CH₃)₂ Electron-donating Increased lipophilicity may improve membrane penetration but reduce target specificity.

Comparison with Piperazine/Piperidine Derivatives

Compound 20 (), 3-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[...]pentaene-2,4-dione, shares a tricyclic core but replaces the sulfonyl group with a butyl linker and a methoxyphenyl-piperazine. Additionally, describes chloro-substituted isoxazole derivatives (e.g., 8b, 8c) with phenethylpiperidine moieties. These compounds exhibit distinct ring systems but retain affinity for neurological targets, suggesting that the tricyclic scaffold in the target compound may offer superior conformational stability for receptor binding .

Biological Activity

The compound 7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN3O4SC_{22}H_{22}ClN_{3}O_{4}S, with a molecular weight of approximately 459.9 g/mol. The structure features a piperazine ring attached to a sulfonyl group and a tricyclic core, which contributes to its biological properties.

PropertyValue
Molecular FormulaC22H22ClN3O4S
Molecular Weight459.9 g/mol
SMILESO=C(c1ccc(Cl)cc1)N1CCN(S(=O)(=O)c2cc3c4c(c2)CCN4C(=O)CC3)CC1
CAS Number946310-84-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine ring, introduction of the chlorobenzoyl group, and sulfonylation. The synthetic routes often employ various reagents and conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds within the same chemical class. For instance, derivatives with piperazine moieties have shown significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis through modulation of apoptotic pathways.

The biological activity is primarily attributed to the compound's ability to interact with specific cellular targets:

  • Apoptosis Induction : Compounds similar to this one have been shown to inhibit members of the Bcl-2 family, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various piperazine derivatives, it was found that those with sulfonyl groups exhibited enhanced activity against breast cancer cell lines. The study indicated that the presence of electron-withdrawing groups like chlorine significantly improved efficacy due to increased lipophilicity and better membrane penetration .

Study 2: Mechanistic Insights

A mechanistic study focused on understanding how these compounds induce apoptosis revealed that they activate caspase pathways leading to programmed cell death in treated cells. This pathway activation was confirmed through assays measuring caspase activity and cellular morphology changes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.